![molecular formula C20H31NOSi B12889174 1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]- CAS No. 138900-59-1](/img/structure/B12889174.png)
1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]- is a synthetic organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by the presence of a 4-methoxyphenyl group and a tris(1-methylethyl)silyl group attached to the pyrrole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]- typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the 4-Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a suitable pyrrole derivative is reacted with a 4-methoxyphenyl halide in the presence of a Lewis acid catalyst.
Attachment of the Tris(1-methylethyl)silyl Group: This step involves the silylation of the pyrrole nitrogen using tris(1-methylethyl)silyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl halides can be used in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring or phenyl group.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用机制
The mechanism of action of 1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
1H-Pyrrole, 3-phenyl-1-[tris(1-methylethyl)silyl]-: Lacks the methoxy group on the phenyl ring.
1H-Pyrrole, 3-(4-methylphenyl)-1-[tris(1-methylethyl)silyl]-: Contains a methyl group instead of a methoxy group on the phenyl ring.
1H-Pyrrole, 3-(4-chlorophenyl)-1-[tris(1-methylethyl)silyl]-: Contains a chloro group instead of a methoxy group on the phenyl ring.
Uniqueness
The presence of the 4-methoxyphenyl group in 1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]- imparts unique electronic and steric properties, potentially influencing its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and may result in different chemical and biological activities.
属性
CAS 编号 |
138900-59-1 |
|---|---|
分子式 |
C20H31NOSi |
分子量 |
329.6 g/mol |
IUPAC 名称 |
[3-(4-methoxyphenyl)pyrrol-1-yl]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C20H31NOSi/c1-15(2)23(16(3)4,17(5)6)21-13-12-19(14-21)18-8-10-20(22-7)11-9-18/h8-17H,1-7H3 |
InChI 键 |
FEJJVWNDTQLZQM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


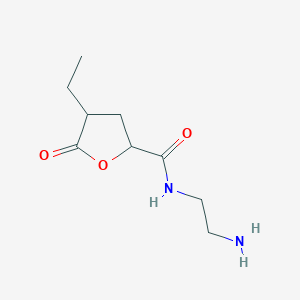


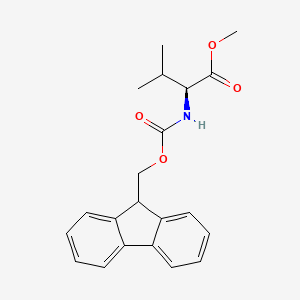
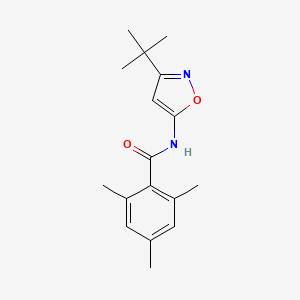
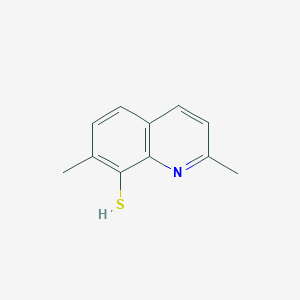
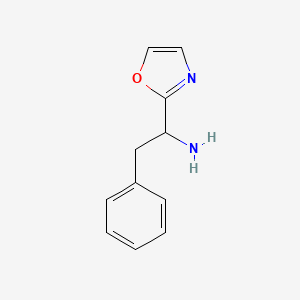
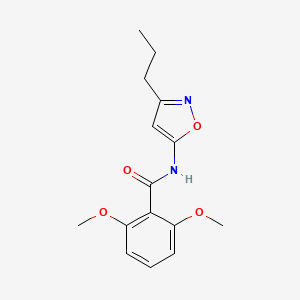
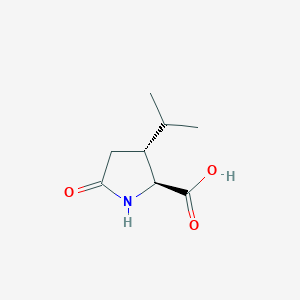
![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)

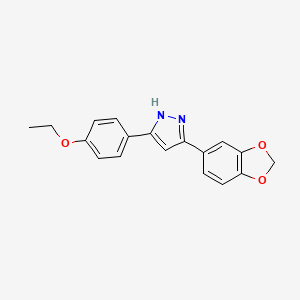
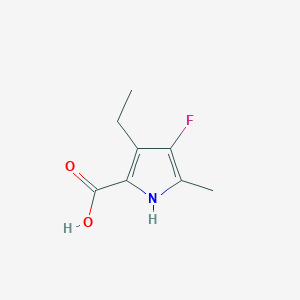
![2-(Carboxy(hydroxy)methyl)-5-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12889189.png)
